![molecular formula C23H17N5O3S2 B280662 (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications such as drug delivery systems, cancer treatment, and imaging agents.
Mechanism of Action
The mechanism of action of (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating various signaling pathways. This compound can also inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This can potentially lead to the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. This compound can induce apoptosis in cancer cells while leaving healthy cells unharmed. This can potentially improve the efficacy of cancer treatments while reducing their side effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide is its potential use in drug delivery systems. This compound can act as a carrier for various drugs, allowing for targeted delivery to specific cells or tissues. This can potentially improve the efficacy of drugs while reducing their side effects.
One of the limitations of this compound is its limited solubility in water. This can make it difficult to use in certain applications, such as in vivo studies. However, various methods have been developed to improve the solubility of this compound, such as the use of cyclodextrins.
Future Directions
There are various future directions for (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide. One potential direction is the development of new drug delivery systems using this compound. This can potentially improve the efficacy of various drugs while reducing their side effects.
Another potential direction is the development of new cancer treatments using this compound. This compound has shown promising anti-cancer properties, particularly against breast cancer cells. Further studies are needed to determine its efficacy in vivo and its potential use in combination with other cancer treatments.
This compound also has potential as an imaging agent. Further studies are needed to determine its potential use in various imaging techniques and its efficacy in vivo.
Conclusion
This compound is a promising compound that has shown potential in various scientific research applications. Its potential use in drug delivery systems, cancer treatment, and imaging agents make it a promising candidate for further studies. While there are limitations to its use, various methods have been developed to improve its solubility and efficacy. Further studies are needed to determine its potential use in vivo and its efficacy in combination with other treatments.
Synthesis Methods
The synthesis of (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide has been reported in various studies. One of the most common methods involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1-phenyl-2,3-dihydrotetrazole-5-thiol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-hydroxy-1-naphthaldehyde to yield the final product. Other methods involve the use of different starting materials and reagents, but the overall structure of the compound remains the same.
Scientific Research Applications
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide has shown potential in various scientific research applications. One of the most promising applications is in the field of drug delivery systems. Studies have shown that this compound can be used as a carrier for various drugs, allowing for targeted delivery to specific cells or tissues. This can potentially improve the efficacy of drugs while reducing their side effects.
Another potential application is in cancer treatment. This compound has been shown to have anti-cancer properties, particularly against breast cancer cells. This compound can induce apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer treatments.
This compound has also been studied as an imaging agent. This compound can be labeled with various imaging agents such as fluorine-18, allowing for the visualization of specific cells or tissues. This can potentially improve the diagnosis and treatment of various diseases.
Properties
Molecular Formula |
C23H17N5O3S2 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17N5O3S2/c29-22-19-14-8-7-13-18(19)20(25-33(30,31)17-11-5-2-6-12-17)15-21(22)32-23-24-26-27-28(23)16-9-3-1-4-10-16/h1-15,26-27H/b25-20- |
InChI Key |
GDDVBXQHAAHRDK-QQTULTPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NNN2)SC3=C/C(=N/S(=O)(=O)C4=CC=CC=C4)/C5=CC=CC=C5C3=O |
SMILES |
C1=CC=C(C=C1)N2C(=NNN2)SC3=CC(=NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNN2)SC3=CC(=NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.